3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one
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Overview
Description
3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one is a synthetic compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the 3-(4-phenylmethoxyphenoxy)propyl group. The process may involve:
Formation of Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under reflux conditions to yield quinazolin-4-one.
Introduction of Substituents: The 3-(4-phenylmethoxyphenoxy)propyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-methoxyphenoxy)propyl]quinazolin-4-one
- 3-[3-(4-chlorophenoxy)propyl]quinazolin-4-one
- 3-[3-(4-nitrophenoxy)propyl]quinazolin-4-one
Uniqueness
3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one is unique due to the presence of the phenylmethoxy group, which may confer distinct biological activities compared to other similar compounds. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-24-22-9-4-5-10-23(22)25-18-26(24)15-6-16-28-20-11-13-21(14-12-20)29-17-19-7-2-1-3-8-19/h1-5,7-14,18H,6,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMWKZHUDUAZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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